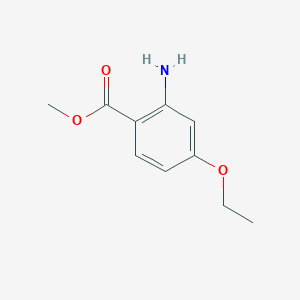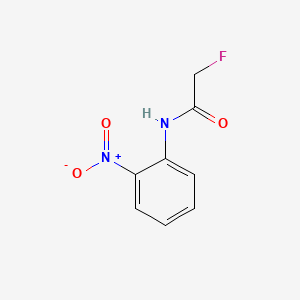
5-Fluoro-2-(prop-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 5-fluoro-2-(2-propenyl)-: is an organic compound with the molecular formula C9H10FN It is a derivative of benzenamine, where the amino group is substituted at the 5-position with a fluorine atom and at the 2-position with a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of benzenamine, 5-fluoro-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of benzenamine, 5-fluoro-2-(2-propenyl)- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 5-fluoro-2-(2-propenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the propenyl group, where nucleophiles such as amines or thiols can add to the double bond.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include bromine (for bromination) or nitric acid (for nitration).
Nucleophilic Addition: Reagents such as primary amines or thiols are used, often in the presence of a base like sodium hydroxide, under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of benzenamine, 5-fluoro-2-(2-propenyl)-.
Nucleophilic Addition: Products include adducts formed by the addition of nucleophiles to the propenyl group.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 5-fluoro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of benzenamine, 5-fluoro-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and propenyl group can influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-fluoro-2-(2-propenyl)-
- Benzenamine, 5-chloro-2-(2-propenyl)-
- Benzenamine, 5-fluoro-2-(2-butenyl)-
Comparison: Benzenamine, 5-fluoro-2-(2-propenyl)- is unique due to the specific positioning of the fluorine and propenyl groups. This structural arrangement can result in different reactivity and interaction profiles compared to similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .
Eigenschaften
CAS-Nummer |
477983-59-8 |
|---|---|
Molekularformel |
C9H10FN |
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
5-fluoro-2-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3,11H2 |
InChI-Schlüssel |
XMLSDKIAHYPSFH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)

![(8-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) acetate](/img/structure/B13421075.png)


![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)







